1-(6-Chloropyridazin-3-YL)piperidin-2-one
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Overview
Description
1-(6-Chloropyridazin-3-YL)piperidin-2-one is a heterocyclic compound that contains both a pyridazine ring and a piperidinone ring
Preparation Methods
The synthesis of 1-(6-Chloropyridazin-3-YL)piperidin-2-one typically involves the reaction of 6-chloropyridazine with piperidin-2-one under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(6-Chloropyridazin-3-YL)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Scientific Research Applications
1-(6-Chloropyridazin-3-YL)piperidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-YL)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its binding affinity and the receptor type .
Comparison with Similar Compounds
1-(6-Chloropyridazin-3-YL)piperidin-2-one can be compared with other similar compounds, such as:
1-(6-Chloropyridazin-3-YL)piperidin-4-ol: This compound has a hydroxyl group instead of a ketone group, which affects its reactivity and biological activity.
1-(6-Chloropyridazin-3-YL)piperidin-4-one: This compound has a similar structure but differs in the position of the functional group, which can influence its chemical properties and applications
Properties
Molecular Formula |
C9H10ClN3O |
---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidin-2-one |
InChI |
InChI=1S/C9H10ClN3O/c10-7-4-5-8(12-11-7)13-6-2-1-3-9(13)14/h4-5H,1-3,6H2 |
InChI Key |
WIFDJUKENZVZED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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